molecular formula C17H13NO2 B8586079 8-(Benzyloxy)quinoline-5-carbaldehyde

8-(Benzyloxy)quinoline-5-carbaldehyde

Cat. No. B8586079
M. Wt: 263.29 g/mol
InChI Key: XOKVDNABWJILQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzyloxy)quinoline-5-carbaldehyde is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Benzyloxy)quinoline-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Benzyloxy)quinoline-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-(Benzyloxy)quinoline-5-carbaldehyde

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

8-phenylmethoxyquinoline-5-carbaldehyde

InChI

InChI=1S/C17H13NO2/c19-11-14-8-9-16(17-15(14)7-4-10-18-17)20-12-13-5-2-1-3-6-13/h1-11H,12H2

InChI Key

XOKVDNABWJILQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C=O)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-hydroxyquinoline-5-carbaldehyde (346 mg, 2 mmol) in acetone (15 ml) anhydrous potassium carbonate (300 mg, 2.2 mmol) and benzylbromide (0.25 ml, 360 mg, 2.1 mmol) were added at 50° C. and the stirring was-continued for other 4 h at this temperature. The solvent was removed under reduced pressure, the residue taken up with dichloromethane, the organic layer washed several times with water, dried (sodium sulfate) and evaporated under vacuum. The residue was chromatographed on silica gel using as eluant ethylacetate/cyclohexane (2:3) to give 290 mg (55% yield) of 8-benzyloxyquinoline-5-carbaldehyde. The above obtained compound (290 mg, 1.1 mmol) was dissolved in ethanol (10 ml), then 2-oxindole (170 mg, 1.28 mmol) and piperidine (0.15 ml) were added and the, mixture maintained for 4 h at about 60° C. After cooling the precipitate was filtered, washed with cold ethanol and dried to give 300 mg (72% yield) of raw 3-(8-benzyloxyquinol-5-ylmethylen)-2-oxindole.
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One

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